

Application Notes and Protocols for (Z)-SU14813 in Combination with Chemotherapy Agents

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-angiogenic and anti-tumor effects by targeting several RTKs implicated in tumor growth, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (Flt-3).[1][2] The simultaneous inhibition of these signaling pathways makes SU14813 a compelling candidate for combination therapies with conventional cytotoxic agents, potentially leading to synergistic anti-tumor activity and overcoming drug resistance.[2]

These application notes provide a summary of the preclinical data for SU14813 and detailed protocols for evaluating its efficacy, both as a single agent and in combination with chemotherapy.

Data Presentation In Vitro Inhibitory Activity of SU14813

The following table summarizes the in vitro inhibitory activity of SU14813 against various receptor tyrosine kinases.



Target Kinase	Assay Type	IC50 (nM)
VEGFR-1	Biochemical	2
VEGFR-2	Biochemical	50
PDGFRβ	Biochemical	4
c-Kit	Biochemical	15
VEGFR-2	Cellular (Porcine Aortic Endothelial Cells)	5.2
PDGFRβ	Cellular (Porcine Aortic Endothelial Cells)	9.9
c-Kit	Cellular (Porcine Aortic Endothelial Cells)	11.2

Data sourced from MedchemExpress and Patyna et al., 2006.[2][3]

In Vivo Anti-Tumor Efficacy of SU14813 in Combination with Docetaxel

The following table summarizes the in vivo anti-tumor efficacy of SU14813 in combination with docetaxel in a murine Lewis Lung Carcinoma (LLC) model, which is known to be resistant to docetaxel.



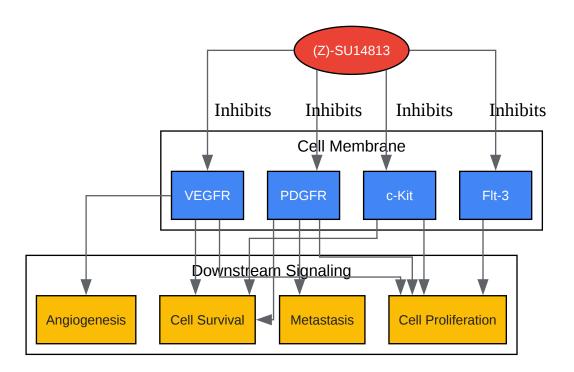
Treatment Group	Dosage	Tumor Growth Inhibition (%)
Vehicle Control	-	0
SU14813	10 mg/kg, p.o., BID	25
SU14813	40 mg/kg, p.o., BID	48
SU14813	80 mg/kg, p.o., BID	55
SU14813	120 mg/kg, p.o., BID	63
Docetaxel	40 mg/kg, i.v., thrice weekly	-
SU14813 + Docetaxel	See individual dosages	Enhanced inhibition*

The combination of SU14813 and docetaxel resulted in significantly enhanced inhibition of primary tumor growth and increased survival of tumor-bearing mice compared to either agent alone.[1][2]

Data adapted from Patyna et al., 2006.[2]

Signaling Pathways and Experimental Workflow SU14813 Signaling Pathway Inhibition



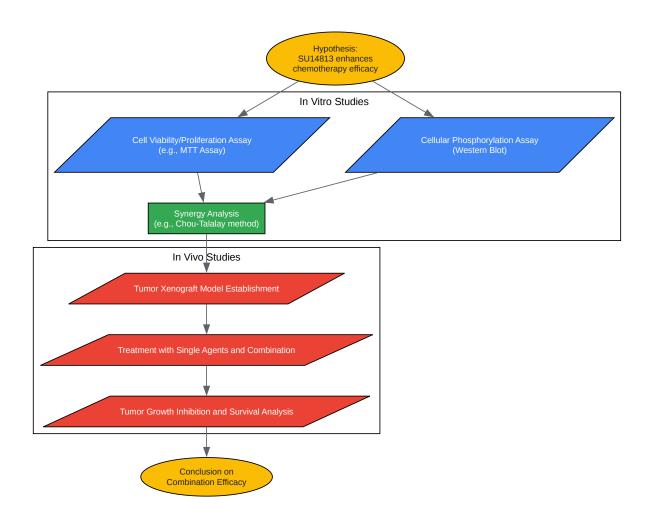


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Caption: Simplified signaling pathway of (Z)-SU14813.

Experimental Workflow for Evaluating Combination Therapy





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References

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